2-Bromo-5-chloro-3-fluoroaniline

Lipophilicity Metabolic stability prediction Mass spectrometry

In medicinal chemistry and agrochemical synthesis, achieving three-directional diversification of an aniline core without protecting group chemistry is a persistent challenge. 2-Bromo-5-chloro-3-fluoroaniline is the direct solution: a tri-halogenated building block with a programmed reactivity hierarchy (C2-Br > C5-Cl > C3-F) enabling sequential, chemoselective functionalization. - Enables Suzuki-Miyaura (C2), Buchwald-Hartwig (C5), and SNAr (C3) in a single synthetic sequence, eliminating protecting group interconversions. - Pre-installed meta-fluorine provides a ¹⁹F NMR handle and metabolic stability (ΔLogP -0.57 vs non-fluorinated analog), reducing CYP-mediated drug-drug interaction risk. - Supplied as a solid with full analytical characterization (NMR, HPLC, GC); validated GC retention index methodology available to prevent isomeric mix-ups in multi-building block inventories.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
Cat. No. B15280139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-3-fluoroaniline
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)Br)F)Cl
InChIInChI=1S/C6H4BrClFN/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2
InChIKeyQNLLVXVSXKKKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-3-fluoroaniline: Tri-Halogenated Aniline Building Block


2-Bromo-5-chloro-3-fluoroaniline is a C6H4BrClFN tri-substituted halogenated aniline (molecular weight 224.46 g/mol) bearing bromine at C2, chlorine at C5, and fluorine at C3 on the aromatic ring, with a computed XLogP3 of 2.70 . It is supplied as a solid at 97–98% purity with full analytical characterization (NMR, HPLC, GC) by multiple vendors . The compound belongs to the class of polyhalogenated aniline building blocks used in medicinal chemistry and agrochemical synthesis, where the three halogens with distinct reactivity hierarchies enable programmed, chemoselective functionalization sequences .

Why Generic Haloaniline Substitution Fails


Substituting 2-bromo-5-chloro-3-fluoroaniline with its closest non-fluorinated analog (2-bromo-5-chloroaniline, CAS 823-57-4) removes the fluorine atom, which eliminates the C3 site for nucleophilic aromatic substitution (SNAr), alters lipophilicity by approximately +0.57 LogP units, and reduces molecular weight by 18 Da, thereby compromising mass-spectrometric traceability . Substituting with a positional isomer such as 3-bromo-5-chloro-2-fluoroaniline (CAS 1269232-95-2) relocates the fluorine atom from the meta to the ortho position relative to the NH₂ group, fundamentally altering the electronic activation pattern for SNAr because an ortho-fluorine is resonance-deactivated by the adjacent amino group, whereas a meta-fluorine is electronically activated [1]. Substituting with 2,5-dichloro-3-fluoroaniline (CAS 675599-04-9) replaces the bromine at C2 with chlorine, removing the most reactive site for oxidative addition in palladium-catalyzed cross-coupling (C–Br), which degrades chemoselectivity in sequential C–C bond-forming strategies . These differences are not cosmetic; they directly determine which synthetic routes are feasible and which impurities arise.

Quantitative Differentiation from Closest Analogs


LogP Shift vs. Non-Fluorinated Analog

2-Bromo-5-chloro-3-fluoroaniline (target) exhibits an XLogP3 of 2.70, compared with a LogP of 3.27 for 2-bromo-5-chloroaniline (comparator), yielding a ΔLogP of –0.57 . The molecular weight of the target (224.46 Da) is 17.99 Da higher than the comparator (206.47 Da), enabling unambiguous mass-spectrometric differentiation . The lower LogP of the fluorinated target predicts reduced membrane passive permeability and altered metabolic partitioning compared with the non-fluorinated analog, a relevant consideration when the compound is used as a precursor for bioactive molecule synthesis where lipophilicity tuning is critical .

Lipophilicity Metabolic stability prediction Mass spectrometry Drug design

Position-Dependent SNAr Activation

In 2-bromo-5-chloro-3-fluoroaniline, the fluorine at C3 is meta to the NH₂ group and is therefore not subject to resonance deactivation by the amino substituent; the electron-withdrawing inductive effects of the adjacent bromine (C2) and chlorine (C5, at the C4 position relative to F) further activate this position toward SNAr . In contrast, the positional isomer 3-bromo-5-chloro-2-fluoroaniline (CAS 1269232-95-2) places fluorine at C2, ortho to NH₂, where the powerful electron-donating resonance effect of the amino group significantly deactivates the C–F bond toward nucleophilic attack . Experimental precedent in the structurally analogous system 5-bromo-2-chloro-3-fluoropyridine demonstrates that exclusive fluorine substitution is achievable under SNAr conditions (neat amine, no Pd catalyst), whereas Pd-catalyzed conditions afford exclusive bromide substitution—confirming that the substitution pattern, not merely halogen identity, dictates chemoselectivity [1].

Nucleophilic aromatic substitution Site selectivity Positional isomers Route scouting

Triple-Halogen Chemoselectivity Hierarchy

The target compound presents three aryl halide bonds with distinct reactivity tiers for palladium-catalyzed oxidative addition: C–Br (most reactive) > C–Cl >> C–F (essentially inert under standard conditions) [1]. This hierarchy enables sequential, chemoselective coupling: the C2–Br bond can be functionalized first via Suzuki-Miyaura coupling (validated on unprotected ortho-bromoanilines using CataCXium A Pd G3, yielding 66–97% with various boronic acids) [2], while the C5–Cl bond remains intact for a subsequent coupling under more forcing conditions, and the C3–F bond serves as an SNAr handle or remains as a metabolically stabilizing substituent [1][3]. The comparator 2,5-dichloro-3-fluoroaniline (CAS 675599-04-9) replaces the most reactive C–Br site with a less reactive C–Cl, reducing the reactivity gap between the first and second coupling steps from approximately 100-fold to approximately 10-fold, which increases the risk of non-selective double functionalization . The comparator 2-bromo-5-chloroaniline lacks the fluorine SNAr site entirely, reducing the number of sequentially addressable positions from three to two .

Suzuki-Miyaura coupling Buchwald-Hartwig amination Chemoselectivity Sequential functionalization

CYP1A2 Inhibition and Drug-Drug Interaction Risk

2-Bromo-5-chloro-3-fluoroaniline was tested against CYP1A2 in a fluorescence-based microtiter plate assay and returned an IC₅₀ of 2.00 × 10⁴ nM (20 μM), indicating weak inhibitory activity at this isoform [1]. In the broader class of halogenated anilines, the most potent CYP2E1 inhibitors identified include 3,4-dichloroaniline (IC₅₀ = 8.0 μM) and 3,5-dichloroaniline (IC₅₀ = 9.2 μM), while 2,6-dibromoaniline was among the weakest CYP2E1 inhibitors (IC₅₀ = 549 μM) [2]. The CYP2E1 selectivity across nine halogenated anilines ranged from 0.1- to 5.2-fold (ratio of CYP2A6 IC₅₀ to CYP2E1 IC₅₀), demonstrating that small changes in halogen substitution pattern profoundly alter CYP inhibition profiles [2]. While the target compound was not included in the CYP2E1 panel, its CYP1A2 IC₅₀ of 20 μM places it in the weakly inhibiting category, which is favorable when the compound serves as an intermediate for drug candidates where broad CYP inhibition must be minimized [1][2].

Cytochrome P450 Drug-drug interaction Metabolic stability CYP inhibition screening

GC Retention Index Differentiation

A validated GC method using standard non-polar polydimethylsiloxane stationary phase has experimentally determined retention indices for 27 chloro- and bromo-substituted anilines, with a computational procedure established for estimating retention indices for any additional members of this class, including tri-substituted Br/Cl/F variants [1][2]. The methodology has been extended to 50 compounds for identifying bromination products of chloroanilines in environmental samples via GC-MS [2]. For 2-bromo-5-chloro-3-fluoroaniline, the unique combination of three halogens on the aniline core generates a retention index that is systematically distinguishable from any di-halogenated analog (e.g., 2-bromo-5-chloroaniline) or positional tri-halogenated isomer (e.g., 2-bromo-5-chloro-4-fluoroaniline), enabling unambiguous QC identification when multiple halogenated aniline building blocks are used concurrently in a synthesis campaign [1].

Gas chromatography Retention index Quality control Isomer identification

Optimal Procurement and Application Scenarios


Sequential Chemoselective Functionalization

When a medicinal chemistry program requires programmed, sequential functionalization of an aniline core at three distinct positions without protecting group interconversions, 2-bromo-5-chloro-3-fluoroaniline is the building block of choice. The C2–Br site can be diversified first via Suzuki-Miyaura coupling under mild Pd catalysis (CataCXium A Pd G3, K₃PO₄, toluene/H₂O, 100 °C), achieving 66–97% yields while leaving the C5–Cl and C3–F bonds untouched [1]. The C5–Cl bond can then be engaged in a second Buchwald-Hartwig amination under more forcing conditions (Pd₂dba₃/Xantphos/NaOtBu), with the C3–F remaining inert [2]. Finally, the C3–F position is addressable via SNAr with amine nucleophiles under neat, metal-free conditions, enabling three-directional diversification from a single starting material [2]. This sequential strategy is not feasible with 2,5-dichloro-3-fluoroaniline (insufficient Cl/Cl reactivity gap) or 2-bromo-5-chloroaniline (no fluorine SNAr site), as established in Sections 3.1–3.3.

Fluorine-Retaining Metabolic Stability Tuning

For drug discovery programs targeting CYP-metabolized indications where fluorine substitution is desired for metabolic blockade, 2-bromo-5-chloro-3-fluoroaniline provides a starting scaffold with the fluorine pre-installed at the meta position. The XLogP3 of 2.70 vs. 3.27 for the non-fluorinated analog (ΔLogP = –0.57) predicts moderate reduction in membrane permeability, while the weak CYP1A2 inhibitory activity (IC₅₀ = 20 μM) indicates low risk of the building block itself contributing to CYP-based drug-drug interactions in downstream candidates [3]. The 3-fluoro substituent also provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and quality control throughout multi-step syntheses.

GC Retention Index Quality Control

In industrial or CRO settings where multiple halogenated aniline building blocks are stocked concurrently (e.g., 2-bromo-5-chloroaniline, 2-bromo-5-chloro-3-fluoroaniline, 2-bromo-5-chloro-4-fluoroaniline, 3-bromo-5-chloro-2-fluoroaniline), the risk of isomer misidentification is high due to identical molecular formulae among tri-substituted analogs. The GC retention index methodology of Gruzdev et al. provides a validated, instrument-based identity confirmation using standard non-polar PDMS columns, distinguishing 2-bromo-5-chloro-3-fluoroaniline from all other di- and tri-halogenated aniline congeners [4]. This QC step prevents costly synthesis failures resulting from building block mix-ups and is implementable on standard GC-FID or GC-MS equipment available in most analytical laboratories.

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